molecular formula C15H17BrN4O2 B1290971 [1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone CAS No. 952182-52-4

[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone

Cat. No. B1290971
M. Wt: 365.22 g/mol
InChI Key: LHZGOZMRRGVIDG-UHFFFAOYSA-N
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Description

“[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone” is a chemical compound with the molecular formula C15H17BrN4O2 . It is related to “1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid”, which has a molecular weight of 296.12 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) . This indicates that the molecule contains a bromobenzyl group attached to a methyl-triazole ring, which is further connected to a morpholino group.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its boiling point is reported to be between 191.6 and 192.6 degrees Celsius .

Scientific Research Applications

Environmental Remediation

Redox Mediators in Wastewater Treatment : Enzymatic approaches using redox mediators have shown promise in degrading recalcitrant organic pollutants found in industrial wastewater. The application of enzymes like laccases and peroxidases, in the presence of redox mediators, has significantly enhanced the degradation efficiency of these pollutants. This enzymatic treatment, leveraging compounds such as 1-hydroxybenzotriazole and others, presents a viable method for the remediation of various aromatic compounds in industrial effluents, hinting at the potential utility of related triazole compounds in environmental applications (Husain & Husain, 2007).

Pharmaceutical Development

Triazole Derivatives as Drug Candidates : Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, are noted for their wide range of biological activities, leading to their exploration for new drug development. These compounds have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of triazole compounds underscores their significance in synthesizing new chemical entities for pharmaceutical applications. This has sparked interest in developing more efficient synthetic methods that are aligned with green chemistry principles, suggesting a broad spectrum of potential health-related applications for compounds such as "[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone" (Ferreira et al., 2013).

Advanced Material Synthesis

Nitrogen-Doped Porous Polymers for CO2 Capture : The development of sustainable and cost-effective adsorbent materials for CO2 capture has been a significant area of research. Triazine-, benzimidazole-, and triazole-based covalent organic polymers (COPs) have emerged as promising materials due to their high surface area, structural tunability, and physicochemical stability. These materials offer enhanced CO2 storage capacities and are positioned as next-generation solutions for addressing climate change by minimizing atmospheric CO2 levels (Mukhtar et al., 2020).

Safety And Hazards

The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-11-14(15(21)19-6-8-22-9-7-19)17-18-20(11)10-12-2-4-13(16)5-3-12/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGOZMRRGVIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640024
Record name {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone

CAS RN

952182-52-4
Record name {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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